molecular formula C11H6BrF3O2S B13682315 3-(Trifluoromethyl)-6-bromobenzo[b]thiophene-2-carboxylic acid methyl ester

3-(Trifluoromethyl)-6-bromobenzo[b]thiophene-2-carboxylic acid methyl ester

Katalognummer: B13682315
Molekulargewicht: 339.13 g/mol
InChI-Schlüssel: JMZCRFSCHXIANT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Trifluoromethyl)-6-bromobenzo[b]thiophene-2-carboxylic acid methyl ester is a chemical compound that belongs to the class of benzo[b]thiophenes. This compound is characterized by the presence of a trifluoromethyl group at the 3-position, a bromine atom at the 6-position, and a carboxylic acid methyl ester group at the 2-position of the benzo[b]thiophene ring. Benzo[b]thiophenes are known for their diverse biological activities and are used in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-6-bromobenzo[b]thiophene-2-carboxylic acid methyl ester can be achieved through several synthetic routes. One common method involves the bromination of 3-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid methyl ester using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Wissenschaftliche Forschungsanwendungen

3-(Trifluoromethyl)-6-bromobenzo[b]thiophene-2-carboxylic acid methyl ester has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(Trifluoromethyl)-6-bromobenzo[b]thiophene-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid methyl ester: Lacks the bromine atom at the 6-position.

    6-Bromobenzo[b]thiophene-2-carboxylic acid methyl ester: Lacks the trifluoromethyl group at the 3-position.

    3-(Trifluoromethyl)-benzo[b]thiophene: Lacks the carboxylic acid methyl ester group at the 2-position.

Uniqueness

The presence of both the trifluoromethyl group and the bromine atom in 3-(Trifluoromethyl)-6-bromobenzo[b]thiophene-2-carboxylic acid methyl ester imparts unique chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine atom allows for specific interactions through halogen bonding.

Eigenschaften

Molekularformel

C11H6BrF3O2S

Molekulargewicht

339.13 g/mol

IUPAC-Name

methyl 6-bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H6BrF3O2S/c1-17-10(16)9-8(11(13,14)15)6-3-2-5(12)4-7(6)18-9/h2-4H,1H3

InChI-Schlüssel

JMZCRFSCHXIANT-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=C2)Br)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.